molecular formula C23H22Cl2N2O4S B3128542 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide CAS No. 338961-88-9

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide

Cat. No.: B3128542
CAS No.: 338961-88-9
M. Wt: 493.4 g/mol
InChI Key: ZPQDCVFXHYEOBK-UHFFFAOYSA-N
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Description

2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide is a complex organic compound known for its intricate molecular structure Its unique arrangement of atoms and functional groups makes it a subject of interest in various fields such as chemistry, biology, and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide generally involves multiple steps, starting with the preparation of intermediate compounds. Typical synthetic routes may include:

  • Preparation of Intermediates

    • Benzyloxy group introduction through a nucleophilic substitution reaction.

    • Chlorination of an aromatic ring using chlorinating agents such as thionyl chloride.

  • Coupling Reactions

    • Coupling of the prepared intermediates using reagents like sodium hydride or potassium carbonate.

    • N-Methylation to introduce the N-methylacetamide group.

Industrial Production Methods

Industrial-scale production of this compound often requires optimization of reaction conditions to ensure high yield and purity. Common methods include:

  • Continuous flow reactors to control reaction parameters precisely.

  • Use of high-efficiency catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as potassium permanganate.

  • Reduction: : Using reducing agents like sodium borohydride.

  • Substitution: : Halogen substitution reactions facilitated by reagents like sodium iodide.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

Depending on the reaction type, the major products can vary. For example:

  • Oxidation: : Formation of corresponding carboxylic acids or ketones.

  • Reduction: : Formation of primary or secondary amines.

  • Substitution: : Formation of iodo derivatives or other halogen-substituted compounds.

Scientific Research Applications

This compound has diverse applications in scientific research due to its unique chemical properties:

  • Chemistry: : Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Investigated for its potential as a biochemical probe in enzyme inhibition studies.

  • Medicine: : Explored for its pharmacological activity, particularly in drug design targeting specific molecular pathways.

  • Industry: : Utilized in the development of specialized materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide exerts its effects involves interaction with specific molecular targets, such as:

  • Enzymes: : Inhibition or activation of enzyme activity through binding at the active site.

  • Receptors: : Modulation of receptor activity by acting as an agonist or antagonist.

  • Pathways: : Involvement in cellular signaling pathways, leading to alterations in cell function.

Comparison with Similar Compounds

2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-methylacetamide can be compared with similar compounds to highlight its unique features:

  • Similar Compounds

    • 2-{5-(Benzyloxy)-2,4-dichloroanilino}-N-methylacetamide.

    • 2-{5-(Benzyloxy)-2,4-dichloro[(4-ethylphenyl)sulfonyl]anilino}-N-methylacetamide.

  • Uniqueness: : Its specific dichloro and sulfonyl substituents confer distinct reactivity and biological activity, making it stand out among structurally similar compounds.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O4S/c1-16-8-10-18(11-9-16)32(29,30)27(14-23(28)26-2)21-13-22(20(25)12-19(21)24)31-15-17-6-4-3-5-7-17/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQDCVFXHYEOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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